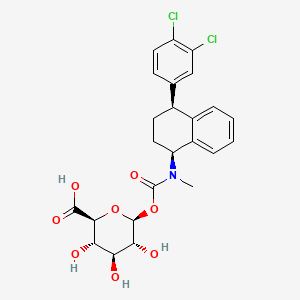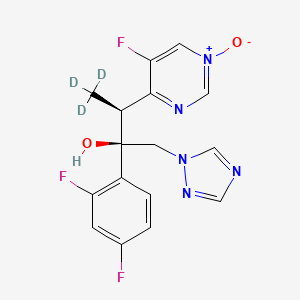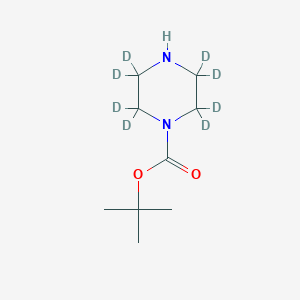
N2-METHYL-2/'-DEOXYGUANOSINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .
Synthesis Analysis
N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis
The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis
Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis
N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .科学的研究の応用
Chemical Biology
“N2-Methyl-2’-deoxyguanosine” has been used in chemical biology as a mechanistic probe . Chemo- and site-specific modifications in oligonucleotides have wide applicability as mechanistic probes in this field .
Selective Functionalization
This compound has been employed in a classical reaction, reductive amination, to selectively functionalize the N2-amine of guanosine and 2’-deoxyguanosine monophosphate (GMP/dGMP) . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .
DNA/RNA Labeling
The selective functionalization method mentioned above has been used to incorporate a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .
Translesional Synthesis
Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-Methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, because cells contain endogenous reductants such as ascorbic acid and glutathione .
Endogenous Reductants Study
The formation of N2-Methyl-2’-deoxyguanosine in living cells can be used to study the role and effectiveness of endogenous reductants .
Unique Chemical Collection
“N2-Methyl-2’-deoxyguanosine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This highlights its importance in the field of chemical research .
作用機序
Target of Action
N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .
Mode of Action
The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .
Biochemical Pathways
The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Result of Action
The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .
Action Environment
The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of N2-Methyl-2'-deoxyguanosine involves the protection of the 3'- and 5'-hydroxyl groups of 2-deoxyguanosine followed by selective methylation at the N2 position. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-deoxyguanosine", "Methylating agent (e.g. methyl iodide, dimethyl sulfate)", "Protecting groups for 3'- and 5'-hydroxyl groups (e.g. TBDMS, TBDPS, TBS)" ], "Reaction": [ "Protection of 3'- and 5'-hydroxyl groups using TBDMS, TBDPS, or TBS", "Selective methylation of N2 position using methylating agent and appropriate base", "Deprotection of 3'- and 5'-hydroxyl groups using acidic conditions" ] } | |
CAS番号 |
19916-77-9 |
製品名 |
N2-METHYL-2/'-DEOXYGUANOSINE |
分子式 |
C11H15N5O4 |
分子量 |
281.27 |
製品の起源 |
United States |
Q & A
Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?
A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





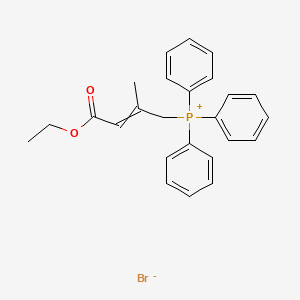
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
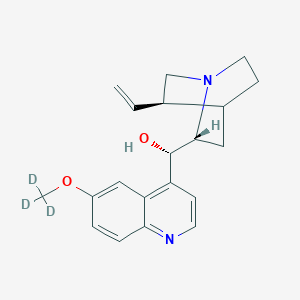


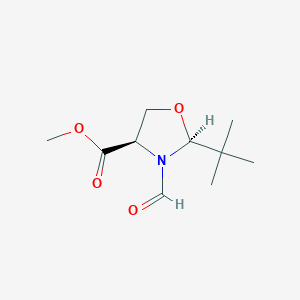
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
